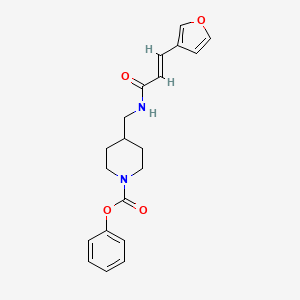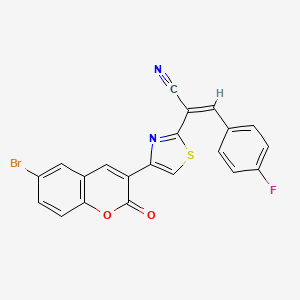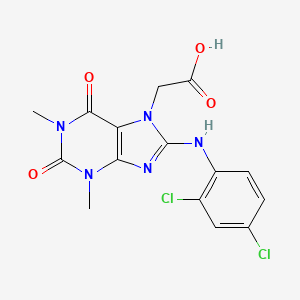
2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C15H13Cl2N5O4 and its molecular weight is 398.2. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Global Trends in 2,4-Dichlorophenyl Research A scientometric review highlighted the rapid advancements in the study of 2,4-dichlorophenoxyacetic acid (2,4-D) toxicology and mutagenicity, emphasizing its worldwide use in agriculture and urban pest control. The United States leads in contributions to this field, with research focusing on occupational risk, neurotoxicity, resistance, and the effects on non-target species, especially aquatic ones. This body of work suggests a future research direction towards molecular biology, particularly gene expression and the assessment of human exposure through bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in the Pesticide Industry Research on wastewater treatment options for the pesticide industry has shown that biological processes and granular activated carbon can remove up to 80-90% of toxic pollutants, including 2,4-D. This indicates the necessity for local mitigation strategies to prevent environmental contamination (Goodwin, Carra, Campo, & Soares, 2018).
Microbial Degradation of Herbicides The role of microorganisms in the degradation of herbicides like 2,4-D in agricultural environments is critical for preventing environmental pollution and protecting public health. The review underscores the importance of microbial remediation processes in breaking down 2,4-D and its metabolites, thereby mitigating its harmful environmental impacts (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Antituberculosis Activity of Organotin(IV) Complexes A comprehensive review on the antituberculosis activity of organotin complexes, including those with mefenamic acid and other carboxylic acids, highlights the potential of these complexes in treating tuberculosis. The review suggests that triorganotin(IV) complexes exhibit higher antituberculosis activity compared to their diorganotin(IV) counterparts, pointing towards the influence of ligand environment and compound structure on their efficacy (Iqbal, Ali, & Shahzadi, 2015).
Environmental Impact of 2,4-Dichlorophenoxyacetic Acid A review on the environmental fate and ecotoxicological effects of 2,4-D reveals its widespread presence in soil, air, and water, primarily around agricultural fields. The study calls for local mitigation strategies to prevent 2,4-D entry into the environment and emphasizes the need for further research to understand its low-level exposure impacts, which are crucial for formulating new regulations and policies (Islam et al., 2017).
Mécanisme D'action
Target of Action
The compound, also known as 2-(8-((2,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, primarily targets the auxin receptor system . This system plays a crucial role in plant growth and development, making it a key target for herbicides .
Mode of Action
The compound acts as a synthetic auxin (plant hormone), mimicking the natural hormone’s action . It binds to the auxin receptors, triggering a series of events that lead to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed .
Biochemical Pathways
Upon binding to the auxin receptors, the compound induces changes in the actin cytoskeleton . It also increases the synthesis of plant hormones such as abscisic acid (ABA) and ethylene . These hormones further affect various biochemical pathways, leading to an increase in the levels of reactive oxygen species (ROS) . The elevated ROS levels can cause oxidative stress, contributing to the death of the weed .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the plant’s system. The compound’s metabolism and excretion are areas of ongoing research.
Result of Action
The ultimate result of the compound’s action is the death of broadleaf weeds . By causing uncontrolled growth and increasing ROS levels, the compound disrupts normal cellular functions, leading to the weed’s death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For example, the compound is usually commercialized as salt, amine, and ester formulations These different formulations can have varying stabilities and efficacies depending on environmental conditions such as temperature, humidity, and pH
Propriétés
IUPAC Name |
2-[8-(2,4-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-10(23)24)14(19-12)18-9-4-3-7(16)5-8(9)17/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSKLZVEERYQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
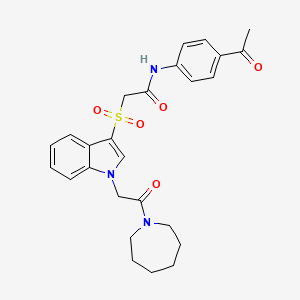
![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)
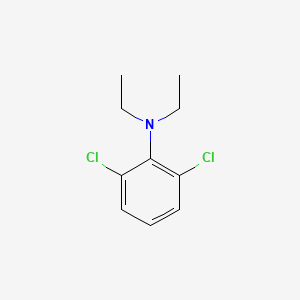
![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
![5-cyclopropyl-2-(4-(2,5-dimethylbenzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2506106.png)
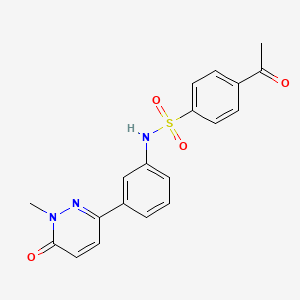
![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2506112.png)
